Scientific Field: This application falls under the field of Optoelectronics.
Methods of Application: ZnO thin films are prepared from ZnO nanoparticles and NPB. The ZnO nanoparticles and thin films are characterized by various methods including UV-visible absorption spectroscopy, atomic force microscopy (AFM), scanning electron microscopy (SEM), dynamic light scattering (DLS) particle size analysis, Fourier-transform infrared (FTIR) spectroscopy, photoluminescence spectroscopy, XRD and profilometry .
Results or Outcomes: The device exhibited a responsivity of 0.037 A/W and an external quantum efficiency (EQE) of 12.86% at 5 V bias under 360 nm illumination. In addition, with no biasing, the device exhibited an on–off ratio of more than 10^3 and a linear dynamic range (LDR) of 63 dB .
Scientific Field: This application falls under the field of Analytical Chemistry.
Summary of the Application: The Schiff base, a derivative of N-(1-Naphthyl)-N-phenylacrylamide, is used for fluoride ion recognition . This compound is effectively employed for recognizing fluoride ions in DMSO forming L–H……F^− association complex .
Methods of Application: The compound is characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy .
Results or Outcomes: The value of the association constant (KA) is found to be 1.92×10^3 M^−1. The detection and quantification limits of the compound for fluoride ions are 9.4 μM and 31.2 μM, respectively .
Summary of the Application: N-(1-Naphthyl)-N-phenylacrylamide (NEDC) is used in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). This technique is used for identifying multiple metabolites and determining their distribution and relative abundance in situ .
Methods of Application: NEDC is used as a matrix for laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF MS) detection of oligosaccharides in solution .
Results or Outcomes: NEDC-assisted LDI-TOF MSI yielded many more endogenous compound peaks between m/z 60 and m/z 1600 than 9-aminoacridine (9-AA). It is especially well-suited for examining distributions of glycerophospholipids (GPs) in addition to low molecular weight metabolites below m/z 400 .
N-(1-Naphthyl)-N-phenylacrylamide is an organic compound characterized by its unique structure, which includes a naphthyl group and a phenyl group attached to an acrylamide moiety. Its molecular formula is CHNO, and it has a molar mass of 273.33 g/mol. The compound typically exhibits a melting point range of 102-113 °C, indicating its solid state under standard conditions . N-(1-Naphthyl)-N-phenylacrylamide is often utilized in various chemical and biological applications due to its distinctive properties.
Currently, there is no scientific research available on the specific mechanism of action of N-(1-Naphthyl)-N-phenylacrylamide.
The biological activity of N-(1-Naphthyl)-N-phenylacrylamide has been explored in various studies. It has shown potential as an inhibitor of certain biological pathways, particularly in cancer research. For instance, derivatives of phenylacrylamides have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological investigations.
Several methods have been developed for the synthesis of N-(1-Naphthyl)-N-phenylacrylamide:
N-(1-Naphthyl)-N-phenylacrylamide finds applications across various fields:
Studies on the interactions of N-(1-Naphthyl)-N-phenylacrylamide with biological molecules have revealed its potential as a ligand for various receptors. Research indicates that this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses and potentially altering disease progression . Further investigations are necessary to elucidate the specific mechanisms underlying these interactions.
Similar compounds to N-(1-Naphthyl)-N-phenylacrylamide include:
The uniqueness of N-(1-Naphthyl)-N-phenylacrylamide lies in its dual aromatic substitution, which enhances its stability and reactivity compared to simpler acrylamide derivatives. The presence of both naphthyl and phenyl groups contributes to its distinctive properties, making it a versatile compound in both synthetic chemistry and biological research.